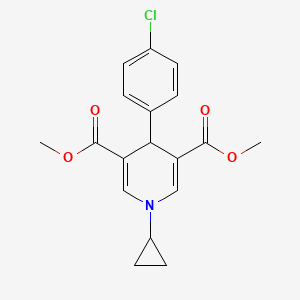
dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CPP-115, is a synthetic compound that belongs to the class of dihydropyridine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA transaminase leads to an increase in the concentration of GABA in the brain, resulting in anxiolytic, anticonvulsant, and analgesic effects.
作用机制
The mechanism of action of dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the inhibition of GABA transaminase, which leads to an increase in the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that acts by binding to GABA receptors, resulting in the inhibition of neuronal excitability. The increase in GABA concentration in the brain leads to anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which leads to anxiolytic, anticonvulsant, and analgesic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
Dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition of GABA transaminase.
未来方向
There are a number of future directions for research on dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the potential use of this compound in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. Another area of research is the potential use of this compound as a cognitive enhancer. It has been shown to improve cognitive function in animal models of cognitive impairment. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and its potential for use in the treatment of neurological and psychiatric disorders.
合成方法
Dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a multi-step synthetic process. The synthesis involves the reaction of 4-chlorobenzaldehyde with cyclopropanecarboxylic acid to form 4-(4-chlorophenyl)-cyclopropanecarboxylic acid. This intermediate is then reacted with dimethylamine and acetic anhydride to form this compound.
科学研究应用
Dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, anxiety disorders, and neuropathic pain. This compound has also been investigated for its potential use as a cognitive enhancer and in the treatment of addiction.
属性
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-cyclopropyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-17(21)14-9-20(13-7-8-13)10-15(18(22)24-2)16(14)11-3-5-12(19)6-4-11/h3-6,9-10,13,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGNJZACVWFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431182.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)
![4-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperazin-2-one](/img/structure/B5431194.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B5431197.png)

![6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)
![5-fluoro-4-pyrrolidin-1-yl-2-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidine](/img/structure/B5431219.png)
![4-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5431220.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5431227.png)
![3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5431230.png)
![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamide](/img/structure/B5431238.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5431246.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)